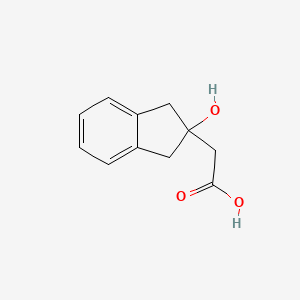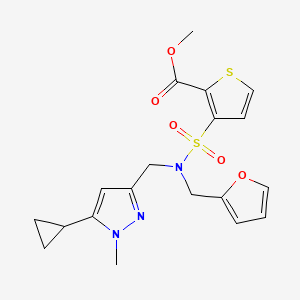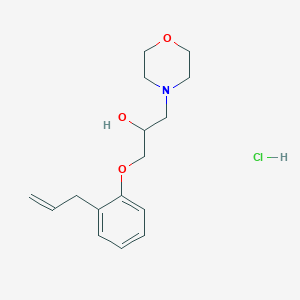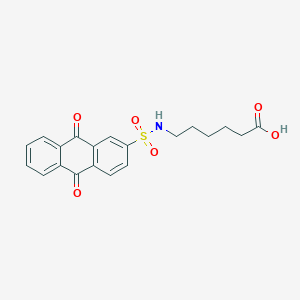
2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid is an organic compound . It is typically a white solid and is stable under normal temperatures . This compound can be used as an intermediate for the synthesis of other organic compounds, such as drugs or dyes .
Molecular Structure Analysis
The molecular weight of this compound is 191.23 . The IUPAC name is (2,3-dihydro-1H-inden-2-ylamino)acetic acid and the InChI code is 1S/C11H13NO2/c13-11(14)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12H,5-7H2,(H,13,14) .Physical And Chemical Properties Analysis
2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid is a white solid that is stable at room temperature . It has a molecular weight of 191.23 .Applications De Recherche Scientifique
Environmental Impact and Toxicology
One area of interest is the environmental impact and toxicology of related compounds, such as herbicides. For example, a scientometric review on 2,4-D herbicide toxicity highlights the global research trends and gaps in understanding its environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020). This analysis could inform studies on similar compounds, emphasizing the importance of evaluating their toxicity, mutagenicity, and environmental fate.
Advanced Oxidation Processes
Research on the degradation of pharmaceuticals, such as acetaminophen, through advanced oxidation processes (AOPs) sheds light on the pathways and biotoxicity of degradation by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022). Such studies are relevant for understanding how complex organic compounds can be broken down in water treatment processes, potentially applicable to compounds like 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid.
Yeast Cell Death Regulation
In biotechnological applications, the mechanisms of cell death regulation by acetic acid in yeasts are of interest (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021). This research can provide insights into the use of acetic acid derivatives in industrial fermentation processes, highlighting the balance between exploiting their antimicrobial properties and ensuring yeast viability.
Organic Acids in Industrial Applications
The role of organic acids, including acetic acid, in enhancing oil recovery through acidizing operations in carbonate and sandstone formations is detailed in reviews by Alhamad, Alrashed, Al Munif, & Miskimins (2020). These insights are critical for the petroleum industry, where the properties of organic acids can optimize extraction processes.
Lactic Acid Biotechnological Routes
Biotechnological production routes for lactic acid from biomass highlight the potential of converting sugars into valuable chemicals, including hydroxycarboxylic acids (Gao, Ma, & Xu, 2011). This research is applicable to exploring the synthesis and application of similar hydroxycarboxylic acids, including 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid, in green chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-hydroxy-1,3-dihydroinden-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)7-11(14)5-8-3-1-2-4-9(8)6-11/h1-4,14H,5-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWSWLFHXXYOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2625482.png)

![3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2625484.png)


![Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide](/img/structure/B2625492.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2625494.png)
